4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. It is commercially available (e.g., Ref: 3D-SEA78427, CymitQuimica) and serves as a precursor for synthesizing pharmacologically active molecules, agrochemicals, and coordination complexes .
Properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVGBOCVFIZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556898 | |
| Record name | 4-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117784-27-7 | |
| Record name | 4-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117784-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but typically involve solvents like ethanol, acetic acid, or dichloromethane and temperatures ranging from ambient to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, as summarized in the table below:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 10.5 |
| Breast Cancer | MDA-MB-231 | 8.7 |
| Colorectal Cancer | HCT116 | 12.3 |
| Prostate Cancer | LNCaP | 9.8 |
These results suggest potential for development into therapeutic agents targeting multiple cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound could serve as a template for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases.
Materials Science Applications
This compound is being explored in materials science for its ability to form coordination complexes with metal ions, which can lead to the development of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices is being researched for applications in sensors and electronic devices.
Organic Synthesis Applications
This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in organic synthesis.
Case Study 1: Anticancer Mechanism of Action
A study published in the Journal of Medicinal Chemistry investigated the mechanism by which this compound inhibits cancer cell proliferation. The research indicated that the compound interacts with specific molecular targets, modulating enzyme activity associated with cell cycle regulation.
Case Study 2: Development of Antimicrobial Agents
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against resistant strains of bacteria. The results demonstrated that modifications to the pyrazole ring enhanced antimicrobial efficacy, providing a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acid derivatives, highlighting structural variations, synthesis methods, and applications.
Key Structural and Functional Differences
Substituent Effects on Reactivity: The pyridin-4-yl group in the target compound enhances π-π stacking and hydrogen-bonding capabilities compared to alkyl or aryl substituents (e.g., allyl in or benzyl in ). Sulfophenyl derivatives (e.g., FD&C Yellow No. 5) exhibit high water solubility due to sulfonic acid groups, unlike the parent compound, which relies on carboxylic acid for solubility .
Synthetic Accessibility :
- Allyl- and benzyl-substituted pyrazoles (e.g., ) require protective group strategies due to reactive N1 positions, whereas the pyridin-4-yl group may simplify regioselective synthesis .
Biological Activity: 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid shows promise in kinase inhibition due to its dual aromatic systems, contrasting with the simpler pyridin-4-yl analog’s intermediate role . FD&C Yellow No. 5 derivatives are non-pharmacological but critical in industrial applications, highlighting the versatility of pyrazole-carboxylic acid scaffolds .
Research Implications
The structural diversity of pyrazole-carboxylic acids enables tailored applications:
- Drug Development : Bulky substituents (e.g., biphenyl in ) improve target binding but may reduce bioavailability.
- Material Science: Hydrogen-bonding motifs in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid facilitate crystalline network formation .
- Regulatory Considerations: Sulfonated derivatives like FD&C Yellow No. 5 require rigorous safety evaluations, unlike research-focused analogs .
Biological Activity
4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : CHNO
- Molecular Weight : 192.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between pyridine derivatives and hydrazine leads to the formation of pyrazole intermediates.
- Carboxylation : The introduction of a carboxylic acid group can be achieved through various methods, including the use of carbon dioxide in the presence of bases.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : IC values suggest effective inhibition at concentrations as low as 10 µM.
- Lung Cancer : Similar inhibitory effects have been observed, highlighting its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 20 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Notably:
- Selectivity for COX-2 : This selectivity may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is believed to involve:
- Kinase Inhibition : Similar compounds have demonstrated inhibition of Rho kinase (ROCK), leading to reduced cell signaling and proliferation.
- Reactive Oxygen Species Modulation : The compound may influence oxidative stress within cells, contributing to its anticancer effects.
Case Studies
Several studies have evaluated the biological activity of related pyrazole compounds:
- Study on ROCK Inhibitors :
- Antiproliferative Activity :
- Anti-inflammatory Effects :
Q & A
Q. What are the common synthetic routes for 4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as:
- Condensation and cyclization : Reacting pyridine-4-carbaldehyde with hydrazine derivatives to form the pyrazole core.
- Carboxylic acid introduction : Oxidation or hydrolysis of ester precursors (e.g., methyl/ethyl esters) using acidic/basic conditions .
- Intermediate characterization : Use NMR (e.g., H/C) to confirm regiochemistry, and LC-MS to verify purity. X-ray crystallography (as in ) resolves hydrogen bonding and crystal packing .
Q. How can spectroscopic techniques differentiate this compound from its structural isomers?
- NMR : The pyridin-4-yl substituent shows distinct aromatic proton splitting patterns compared to 2- or 3-pyridinyl isomers. The carboxylic acid proton ( ppm) is absent in ester derivatives .
- IR : A strong stretch near 1700 cm confirms the carboxylic acid group.
- Mass spectrometry : Exact mass analysis distinguishes molecular formulas of isomers (e.g., pyridin-4-yl vs. pyridin-3-yl substitution) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Poor in non-polar solvents; use DMSO or DMF for biological assays. Acidic aqueous buffers (pH < 4) enhance solubility via protonation .
- Stability : Store at C in anhydrous conditions to prevent esterification or decarboxylation. Monitor decomposition via TLC or HPLC .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in pyrazole ring formation (e.g., Suzuki-Miyaura reactions) .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction scalability .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC values may arise from membrane permeability issues .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites interfering with assays .
- Structural analogs : Test isomers (e.g., pyridin-3-yl derivatives) to isolate substituent-specific effects .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Docking studies : Use AutoDock Vina with crystal structures of ATP-binding pockets (e.g., EGFR kinase). The pyridin-4-yl group may form π-π interactions with Phe residues .
- MD simulations : Assess stability of hydrogen bonds between the carboxylic acid and catalytic lysine residues over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .
Q. How does the compound’s tautomeric behavior impact its reactivity and crystallization?
- Tautomer analysis : H-N HMBC NMR identifies dominant tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole forms) in solution .
- Crystallography : shows intermolecular H-bonds stabilize the 1H-tautomer in the solid state, affecting crystal packing and solubility .
Methodological Notes
- Contradiction resolution : Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
- Safety protocols : Refer to GHS classifications () for handling corrosive intermediates during synthesis.
- Advanced applications : Explore functionalization of the carboxylic acid group for prodrug development (e.g., ester conjugates in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
